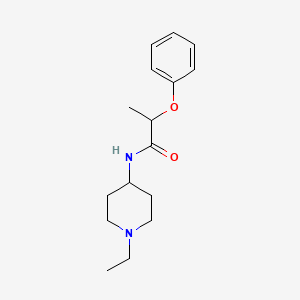

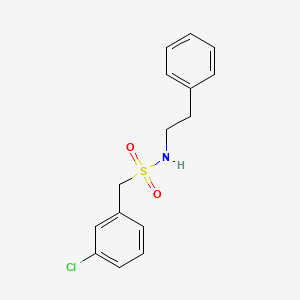

![molecular formula C29H27NO6 B4579250 methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)

methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds like methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate involves multiple steps, including reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones. One study details the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic compounds to afford derivatives with substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones among other complex molecules (Ornik et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is often complex, featuring multiple functional groups that contribute to their chemical behavior. The presence of methoxy, ethoxy, and amino groups influences the electronic structure, impacting reactivity and interactions with other molecules. Studies on similar compounds have employed various spectroscopic methods for structure characterization, including FT-IR, UV-visible, Mass, 1H-NMR, and 13C-NMR spectroscopy, revealing intricate details about their molecular geometry and electronic distribution (Abdullmajed et al., 2021).

Chemical Reactions and Properties

Methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate participates in various chemical reactions, indicative of its reactive functional groups. For example, reactions with heteroarylhydrazines produce derivatives through the formation of hydrazone linkages, showcasing its versatility in chemical synthesis (Strah & Stanovnik, 1997).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, are influenced by their molecular architecture. X-ray crystallography provides insights into the arrangement of atoms within the crystal lattice, revealing the presence of hydrogen bonding and pi-pi stacking interactions that contribute to the stability of the solid-state structure (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions like cyclization or polymerization, are critical for understanding the utility of methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate in synthetic chemistry. Studies exploring these aspects often highlight the influence of substituents on the aromatic rings and the impact of the molecular structure on the compound's overall chemical behavior (Minegishi et al., 2015).

Applications De Recherche Scientifique

1. Liquid Crystalline Properties

A study conducted by Thaker et al. (2012) explores the synthesis and characterization of mesogenic homologous series, including compounds similar to methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate. They focused on the mesomorphic behavior of these compounds, revealing significant findings about their liquid crystalline properties, especially in terms of mesophases like nematic and smectic A mesophases. This research offers insights into the potential applications of these compounds in liquid crystal technology (Thaker et al., 2012).

2. Optical Nonlinear Properties

Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate, which is structurally related to the compound . They investigated the nonlinear refractive index and optical limiting properties of these compounds. Their findings indicate potential applications in optical technologies, such as in the development of optical limiters for controlling laser intensity (Abdullmajed et al., 2021).

3. Synthesis of Heterocyclic Systems

Research by Selič et al. (1997) on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound related to our subject of interest, involves its use in synthesizing various heterocyclic systems. This study highlights the chemical versatility and potential utility of such compounds in organic synthesis, particularly in creating novel heterocyclic structures (Selič et al., 1997).

4. Photophysical Properties

Kim et al. (2021) studied the photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, which shares structural similarities with our compound. They focused on the luminescence properties of the compound, suggesting potential applications in materials science, particularly in fields requiring specific luminescent properties (Kim et al., 2021).

5. Environmental Factor Influence on Herbicidal Activity

A study by Buchanan et al. (1990) on DPX-A7881, a compound structurally similar to methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate, examines the impact of environmental factors on its herbicidal activity. This research provides valuable insights into the agricultural applications of such compounds, particularly in weed control and the influence of environmental variables on their efficacy (Buchanan et al., 1990).

Propriétés

IUPAC Name |

methyl 2-[[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalene-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO6/c1-5-36-21-12-10-18(11-13-21)23-15-20(14-19-16-26(33-2)27(34-3)17-24(19)23)28(31)30-25-9-7-6-8-22(25)29(32)35-4/h6-17H,5H2,1-4H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHWHIXPFPVDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=CC=C4C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalen-2-yl]carbonyl}amino)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-ethyl-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4579171.png)

![1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4579181.png)

![3-allyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579189.png)

![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4579211.png)

![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)

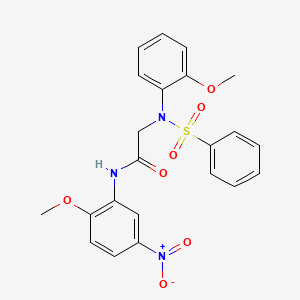

![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)

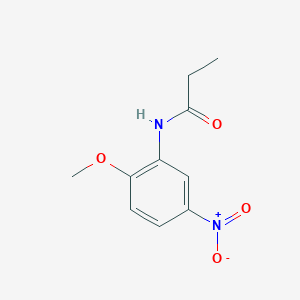

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

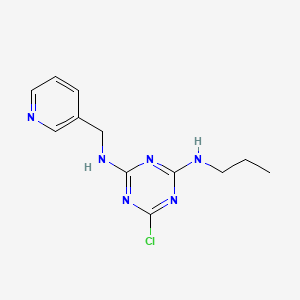

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)